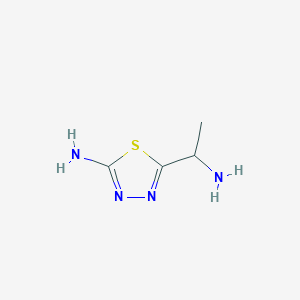

5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine derivatives and related compounds often involves cyclization reactions of thiosemicarbazides or thiohydrazides in the presence of catalysts such as manganese(II) nitrate or ultrasound-assisted methods for enhanced efficiency. These processes result in the formation of thiadiazole rings through the loss of water or hydrogen sulfide, depending on the starting materials and conditions (Dani et al., 2013); (Erdogan, 2018).

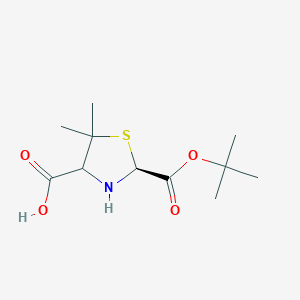

Molecular Structure Analysis

The molecular structure of thiadiazol derivatives, including 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine, is characterized by intramolecular and intermolecular hydrogen bonding, contributing to their stability and crystallization behavior. Single-crystal X-ray diffraction and Density Functional Theory (DFT) studies reveal that these compounds often crystallize in monoclinic systems and their molecular geometries are optimized to show stability indicated by negative HOMO and LUMO energy values (Dani et al., 2013).

Chemical Reactions and Properties

5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including acylation, alkylation, and cyclization, depending on the functional groups present and the reaction conditions. These reactions are crucial for synthesizing derivatives with potential biological activity or for further chemical modifications (Petkevich et al., 2021).

Physical Properties Analysis

The physical properties of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and intermolecular interactions. These properties are essential for understanding the compound's behavior in different environments and for applications in material science (Smith & Lynch, 2013).

Chemical Properties Analysis

The chemical properties of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine, including its reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are determined by its functional groups and molecular structure. Studies involving quantum chemical calculations and experimental observations help elucidate these properties, guiding the synthesis of novel compounds with desired functionalities (Kerru et al., 2019).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ultrasound-Assisted Synthesis A study by Erdogan (2018) introduced efficient methods for synthesizing 5-amino-1,3,4-thiadiazole-2-thiol and derivatives, including 5-(benzylthio)-1,3,4-thiadiazol-2-amine, using ultrasound. This method proved to enhance reaction efficiency compared to conventional techniques. Density Functional Theory (DFT) calculations were employed to investigate the chemical species involved, aligning experimental data with computational results to identify the best computational technique for simulating the investigated molecules (Erdogan, 2018).

One-Pot Synthesis Approach Kokovina et al. (2021) developed a novel synthesis method for 1,3,4-thiadiazol-2-amine derivatives via a one-pot reaction between thiosemicarbazide and carboxylic acid in the presence of polyphosphate ester (PPE), avoiding toxic additives. This approach led to the efficient formation of corresponding 2-amino-1,3,4-thiadiazoles, showcasing a versatile method for synthesizing these derivatives (Kokovina, Gadomsky, Terentiev, & Sanina, 2021).

Biological Applications and Structural Analysis

Antiproliferative and Antimicrobial Properties Gür et al. (2020) investigated Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine for their biological activities. Notably, some compounds exhibited significant DNA protective ability and antimicrobial activity against specific strains, with potential implications for chemotherapy and efficient therapy strategies (Gür et al., 2020).

DNA Interactions Shivakumara and Krishna (2021) synthesized and characterized 5-[substituted]-1, 3, 4-thiadiazol-2-amines, exploring their DNA binding interactions. The study revealed that these compounds bind avidly to DNA via groove binding mode, offering insights into their potential therapeutic applications (Shivakumara & Krishna, 2021).

Propriétés

IUPAC Name |

5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S/c1-2(5)3-7-8-4(6)9-3/h2H,5H2,1H3,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVLRMMVNXHIMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(S1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

1227465-61-3 |

Source

|

| Record name | 5-Amino-α-methyl-1,3,4-thiadiazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dirhodium(II) Tetrakis[ε-caprolactamate] Acetonitrile Solvate](/img/no-structure.png)